N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is a compound that features a triazole ring and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the formation of the triazole ring followed by its attachment to the xanthene moiety. One common method for synthesizing 1,2,3-triazoles is through the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes . This reaction can be catalyzed by copper(I) to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Huisgen cycloaddition reaction under optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or the xanthene moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving triazole-containing molecules.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In biological systems, the triazole ring may interact with enzymes or receptors, modulating their activity. The xanthene moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar reactivity and applications.
Xanthene derivatives: Compounds containing the xanthene moiety can exhibit similar fluorescence properties and stability.
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the triazole ring and xanthene moiety, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in various scientific fields.
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(19-11-12-22-20-9-10-21-22)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-10,17H,11-12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQOWKDBZBDBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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